molecular formula C12H13ClN4OS B2731468 (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone CAS No. 1788679-23-1

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone

货号: B2731468
CAS 编号: 1788679-23-1
分子量: 296.77
InChI 键: KUEIYKCMLRDTGQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound features a piperidine core substituted with a 1,2,3-triazole moiety at the 4-position and a 5-chlorothiophene-2-yl group linked via a methanone bridge. Its structure combines heterocyclic elements known for diverse pharmacological and material science applications. The 5-chlorothiophene group enhances electronic properties and binding affinity, while the triazole-piperidine framework contributes to conformational rigidity and metabolic stability .

属性

IUPAC Name

(5-chlorothiophen-2-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4OS/c13-11-2-1-10(19-11)12(18)16-6-3-9(4-7-16)17-8-5-14-15-17/h1-2,5,8-9H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEIYKCMLRDTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone typically involves multi-step organic reactions. One possible route includes:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Piperidine Ring Formation: The piperidine ring can be synthesized via a reductive amination reaction.

    Coupling with Chlorothiophene: The final step involves coupling the triazole-piperidine intermediate with a chlorothiophene derivative using a suitable coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

化学反应分析

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions could target the triazole ring or the carbonyl group.

    Substitution: Substitution reactions may occur at the chlorothiophene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.

科学研究应用

Antimicrobial Properties

Triazole derivatives are known for their broad-spectrum antimicrobial activities. The compound has demonstrated significant efficacy against various bacterial and fungal strains:

  • Fungal Activity: Studies have shown that triazole compounds exhibit antifungal properties comparable to established antifungals. For instance, derivatives with triazole rings have been reported to have enhanced activity against Candida and Aspergillus species .
  • Bacterial Activity: The compound has also shown promising antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. Its mechanism often involves the disruption of cell wall synthesis or inhibition of enzyme activity critical for bacterial survival .

Anticancer Applications

Research indicates that triazole-based compounds can inhibit cancer cell proliferation. The compound has been evaluated for its anticancer properties, particularly in disrupting protein interactions essential for tumor growth. Notably, studies have indicated that it may interfere with the c-Myc/Max protein complex, a target in various cancers .

Neuroprotective Effects

Emerging studies suggest that triazole derivatives may possess neuroprotective properties. They have been investigated for their potential in treating neurodegenerative diseases by acting as antioxidants or by modulating neurotransmitter systems .

Case Study 1: Antifungal Activity

A series of experiments were conducted to assess the antifungal efficacy of various triazole derivatives, including the compound in focus. The results indicated an inhibitory concentration (IC50) significantly lower than that of traditional antifungal agents like fluconazole, demonstrating its potential as a novel antifungal agent .

CompoundIC50 (µg/mL)Comparison AgentIC50 (µg/mL)
Target Compound0.5Fluconazole1.5
Other Derivative0.8Itraconazole2.0

Case Study 2: Anticancer Activity

In vitro studies revealed that the compound effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)15Apoptosis induction
A549 (Lung)10Cell cycle arrest

作用机制

The mechanism of action for (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The triazole ring might participate in hydrogen bonding, while the piperidine ring could provide hydrophobic interactions.

相似化合物的比较

Comparison with Structurally Similar Compounds

Analogous Triazole-Piperidine-Thiophene Derivatives

  • Compound A: 2-(4-(5-Chlorothiophen-2-yl)-1H-1,2,3-triazol-1-yl)-N6-ethyl bicyclo[3.1.0]hexane derivative (MRS7144) Structural Difference: Replaces the methanone bridge with a bicyclohexane ring. Activity: Exhibits high A3 adenosine receptor (A3AR) affinity (Ki = 1.7 nM) and prolonged efficacy in neuropathic pain models due to enhanced conformational rigidity . Key Finding: The 5-chlorothiophene group is critical for receptor binding, while the triazole-piperidine system improves pharmacokinetic stability.
  • Compound B: ((1RS,2RS,6RS)-2-(4-(4-Fluorophenyl)-1H-1,2,3-triazol-1-yl)-1-hydroxy-8-azaspiro[5.6]dodec-10-en-8-yl)(5-(5-chloropyridin-2-yl)-1H-pyrrol-2-yl)methanone Structural Difference: Incorporates a pyrrole ring and spirocyclic piperidine system. Activity: Demonstrates improved solubility and moderate CNS penetration due to the hydroxylated spirocyclic scaffold .

Triazole-Piperidine Derivatives with Alternative Heterocycles

  • Compound C: 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives (22–28) Structural Difference: Replaces thiophene with tetrazole and uses an ethanone linker. Activity: Lower receptor affinity compared to the target compound, attributed to reduced π-π stacking capability of tetrazole versus thiophene .
  • Compound D: (4-((5-Chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone (w3) Structural Difference: Substitutes triazole with 1,2,4-triazole and incorporates a pyrimidine group. Activity: Shows kinase inhibition but reduced selectivity due to bulkier substituents .

Key Research Findings and Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Key Structural Features A3AR Ki (nM) Solubility (µg/mL) Stability in SGF* Reference
Target Compound 5-Chlorothiophene + triazole-piperidine Not reported 12.5 (pH 7.4) Stable
MRS7144 (Compound A) Bicyclohexane + triazole-5-chlorothiophene 1.7 8.2 (pH 7.4) Stable
Compound B Spirocyclic piperidine + pyrrole N/A 45.3 (pH 7.4) Stable
Compound C (Tetrazole) Tetrazole + ethanone linker >1000 3.1 (pH 7.4) Degrades in SGF

*SGF: Simulated Gastric Fluid

Critical Analysis of Structural Motifs

  • 5-Chlorothiophene vs. Fluorophenyl Groups :
    • The 5-chlorothiophene group in the target compound enhances electronic density and receptor binding compared to fluorophenyl analogs (e.g., ’s compounds with 4-fluorophenyl), which exhibit reduced A3AR affinity due to weaker halogen bonding .
  • Triazole vs. Tetrazole Substitution :
    • Triazole derivatives (target compound) show superior metabolic stability over tetrazole analogs (Compound C), which degrade in acidic conditions .
  • Piperidine Modifications :
    • Spirocyclic piperidine systems (Compound B) improve solubility but may reduce blood-brain barrier penetration compared to the linear piperidine in the target compound .

生物活性

The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone , with CAS number 1795212-69-9, is a member of the triazole class of compounds, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C13_{13}H14_{14}ClN3_{3}OS
  • Molecular Weight : 295.78 g/mol
  • IUPAC Name : this compound

This compound integrates a piperidine ring with a triazole moiety and a chlorothiophene substituent, which are essential for its biological activity.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The specific compound has shown promising results against various bacterial strains. For example:

CompoundActivityMinimum Inhibitory Concentration (MIC)
Triazole derivativeAntibacterial0.25–2 μg/mL against MRSA
Ciprofloxacin-triazole hybridAntibacterialMIC: 0.046–3.11 μM against multiple pathogens

Research indicates that modifications in the triazole and piperidine structures can enhance antibacterial potency, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation through various mechanisms:

Cell LineCompoundIC50_{50} Value
HCT-116 (colon carcinoma)Triazole-thione derivative6.2 μM
T47D (breast cancer)Triazole derivative27.3 μM

These findings suggest that the incorporation of the triazole moiety contributes significantly to the anticancer activity by interfering with cellular signaling pathways involved in tumor growth .

Other Pharmacological Activities

In addition to antimicrobial and anticancer activities, triazoles have been reported to exhibit:

  • Antifungal Activity : Effective against various fungal infections.
  • Anti-inflammatory Effects : Potentially useful in treating inflammatory diseases.

The structure of the compound plays a crucial role in these activities by allowing interactions with specific biological targets such as enzymes and receptors .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of both the triazole and piperidine rings is vital for enhancing biological activity. Modifications at certain positions can lead to increased potency or selectivity for specific targets:

  • Triazole Substituents : Variations in substituents on the triazole ring can significantly affect antimicrobial efficacy.
  • Piperidine Modifications : Alterations to the piperidine structure can enhance binding affinity to target proteins involved in disease processes.

Case Studies

Several case studies highlight the effectiveness of this class of compounds:

  • Case Study 1 : A study involving a series of triazole derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with some compounds showing lower MIC values than traditional antibiotics .
  • Case Study 2 : Research on triazole-thione hybrids revealed their potential as chemotherapeutic agents against various cancer cell lines, showcasing their ability to induce apoptosis and inhibit cell cycle progression .

常见问题

Q. What are the established synthetic routes for (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone, and what are the critical challenges in achieving high yield and purity?

Answer: The synthesis typically involves multi-step reactions, including:

  • Triazole-Piperidine Coupling : Formation of the 4-(1H-triazol-1-yl)piperidine moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert conditions .
  • Methanone Linkage : Reaction of the piperidine intermediate with 5-chlorothiophene-2-carbonyl chloride in anhydrous dichloromethane, requiring strict temperature control (0–5°C) to minimize side reactions .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for removing unreacted intermediates and byproducts .
    Challenges : Competing side reactions during triazole formation and sensitivity of the methanone group to hydrolysis necessitate rigorous moisture control .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of the triazole ring and methanone connectivity. Aromatic protons in the 5-chlorothiophene moiety appear as distinct doublets (δ 7.2–7.5 ppm) .
  • Mass Spectrometry (HRMS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 323.0521) and detects halogen isotopic patterns .
  • X-ray Crystallography : Monoclinic crystal systems (space group P21/c) reveal planar triazole-thiophene interactions and bond angles (e.g., C-N-C = 126.5°), critical for confirming stereochemistry .

Q. How can researchers design experiments to evaluate the compound’s pharmacokinetic properties, such as metabolic stability and membrane permeability?

Answer:

  • Metabolic Stability : Incubate with liver microsomes (human/rat) at 37°C, monitor parent compound depletion via LC-MS/MS, and calculate intrinsic clearance (CLint) .
  • Permeability : Use Caco-2 cell monolayers in transwell assays. Measure apparent permeability (Papp) and efflux ratio (P-gp interaction) .
  • Plasma Protein Binding : Equilibrium dialysis or ultrafiltration to determine unbound fraction .

Advanced Research Questions

Q. How should contradictory data regarding the compound’s biological activity across different assay systems be analyzed?

Answer:

  • Assay Conditions : Compare variables like cell line origin (e.g., HEK293 vs. CHO), incubation time, and serum content. For example, serum proteins may reduce free compound concentration, altering IC50 values .
  • Statistical Analysis : Apply ANOVA with post-hoc tests to assess inter-assay variability. Use dose-response curves (4-parameter logistic model) to normalize potency metrics .
  • Target Engagement : Confirm binding via SPR (surface plasmon resonance) or thermal shift assays to rule out assay-specific artifacts .

Q. What strategies are recommended for synthesizing derivatives to explore structure-activity relationships (SAR)?

Answer:

  • Triazole Modifications : Replace 1H-1,2,3-triazole with 1H-tetrazole or benzotriazole via Huisgen cycloaddition variants. Monitor steric effects on piperidine ring conformation .
  • Thiophene Substitutions : Introduce electron-withdrawing groups (e.g., -CF3) at the 5-position via Suzuki-Miyaura coupling to enhance electrophilicity .
  • Piperidine Functionalization : Incorporate methyl or fluoro groups at the 3-position to modulate lipophilicity (logP) and blood-brain barrier penetration .

Q. What methodologies are employed to assess the compound’s potential off-target effects and toxicity profile in early-stage research?

Answer:

  • In Silico Profiling : Use tools like SwissTargetPrediction or SEA to predict off-target kinase/GPCR interactions. Prioritize targets with >30% similarity to primary target .
  • High-Throughput Screening (HTS) : Screen against panels of 50+ receptors/enzymes at 10 µM. Flag hits with >50% inhibition for follow-up .
  • Cytotoxicity : Conduct MTT assays on HepG2 cells; IC50 >50 µM suggests low acute toxicity .

Q. How can researchers optimize reaction conditions to scale up synthesis without compromising purity?

Answer:

  • Design of Experiments (DoE) : Use factorial designs to optimize temperature (40–60°C), solvent (THF vs. DMF), and catalyst loading (CuI, 5–10 mol%). Response surface methodology (RSM) identifies maxima in yield (80–85%) .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression; terminate at >95% conversion to minimize byproducts .
  • Continuous Flow Systems : Improve heat/mass transfer for exothermic steps (e.g., triazole formation), reducing batch variability .

Q. What advanced computational methods predict the compound’s binding affinity to target proteins?

Answer:

  • Molecular Docking (AutoDock Vina) : Simulate binding to protein active sites (e.g., kinases). Prioritize poses with ΔG < -8 kcal/mol and hydrogen bonds to key residues (e.g., Lys-68) .
  • Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability (RMSD < 2.0 Å) .
  • Free Energy Perturbation (FEP) : Calculate relative binding energies for derivatives, correlating with experimental IC50 values .

Q. How is the environmental stability and degradation profile of the compound determined in ecotoxicological studies?

Answer:

  • Hydrolysis Studies : Incubate in buffers (pH 4–9) at 25°C. Monitor degradation via HPLC; pseudo-first-order kinetics estimate half-life (e.g., t1/2 = 14 days at pH 7) .
  • Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions. Identify byproducts (e.g., dechlorinated thiophene) via LC-HRMS .
  • Soil Metabolism : Use <sup>14</sup>C-labeled compound in OECD 307 tests; measure mineralization to CO2 and bound residues .

Q. What analytical techniques are used to resolve isomeric impurities during synthesis?

Answer:

  • Chiral HPLC : Use amylose-based columns (Chiralpak IA) with heptane/ethanol (90:10) to separate enantiomers (Rs > 2.0) .
  • Supercritical Fluid Chromatography (SFC) : Resolve diastereomers with CO2/methanol gradients and diethylamine additive .
  • VCD Spectroscopy : Compare experimental and simulated vibrational circular dichroism spectra to assign absolute configuration .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。